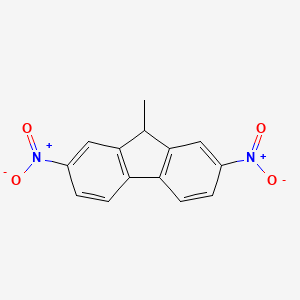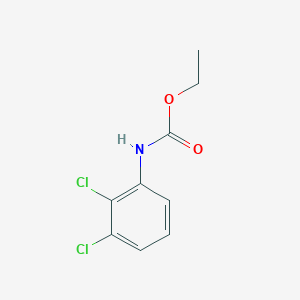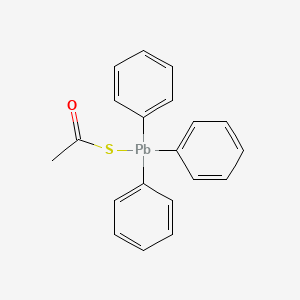
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of bromophenyl, nitrophenyl, and phenyl groups attached to the triazine ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of bromobenzene, nitrobenzene, and phenylhydrazine as starting materials, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may be employed to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)-3-(3-nitrophenyl)morpholine
- N-(4-Bromophenyl)-3-(((2-nitrophenyl)sulfonyl)amino)propanamide
- 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
Uniqueness
4-(4-Bromophenyl)-6-(3-nitrophenyl)-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine is unique due to its specific combination of functional groups and its triazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H17BrN4O2 |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-6-(3-nitrophenyl)-2-phenyl-3,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C21H17BrN4O2/c22-17-9-11-18(12-10-17)24-14-21(16-5-4-8-20(13-16)26(27)28)23-25(15-24)19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI-Schlüssel |
BRAREJPLBYDZPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)

![2-[(E)-[(2,4-Dichlorophenyl)methylidene]amino]isoindole-1,3-dione](/img/structure/B11967277.png)
![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)


